Pyridazine-3-carboximidic acid methyl ester

Description

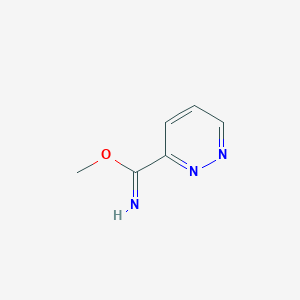

Pyridazine-3-carboximidic acid methyl ester is a heterocyclic compound featuring a pyridazine ring—a six-membered aromatic structure with two adjacent nitrogen atoms—substituted at position 3 with a carboximidic acid methyl ester group. This esterification enhances its volatility and solubility in organic solvents, making it suitable for applications in chromatography and synthetic chemistry.

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

methyl pyridazine-3-carboximidate |

InChI |

InChI=1S/C6H7N3O/c1-10-6(7)5-3-2-4-8-9-5/h2-4,7H,1H3 |

InChI Key |

YYZHSJXDPJRKEU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=NN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3-carboximidic acid methyl ester typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the reaction of 3-chloropyridazine-6-carboxylic acid hydrazide with methanol under reflux conditions . Another approach involves the use of aza-Diels-Alder reactions, which provide high regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3-carboximidic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of pyridazine-3-carboxylic acid.

Reduction: Formation of pyridazine-3-carboximidic acid.

Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Pyridazine-3-carboximidic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of pyridazine-3-carboximidic acid methyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylic Acid Methyl Ester

Structural Differences :

- Core Ring : Pyridazine (6-membered, two adjacent N) vs. Pyrazole (5-membered, two adjacent N).

- Ester Position : Both feature a methyl ester at position 3, but the smaller pyrazole ring increases ring strain and alters electronic distribution.

Physicochemical Properties :

- Volatility: Methyl esters generally exhibit higher volatility, as seen in GC-MS analyses of fatty acid esters (e.g., hexadecanoic acid methyl ester, ). Pyridazine derivatives may have lower volatility due to larger molecular weight and polarity.

- Reactivity : Pyrazole esters are more reactive in nucleophilic substitutions due to ring strain, whereas pyridazine’s aromaticity stabilizes the structure.

Fatty Acid Methyl Esters (e.g., Hexadecanoic Acid Methyl Ester)

Structural Differences :

- Backbone : Linear aliphatic chain vs. aromatic heterocycle.

- Functional Groups : Terminal ester vs. ester integrated into a nitrogen-rich ring.

Physicochemical Properties :

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Differences :

- Core Structure : Bicyclic diterpene vs. planar pyridazine.

- Ester Position: Diterpenoid esters often have esters on side chains, unlike the ring-integrated ester in pyridazine derivatives.

Physicochemical Properties :

- Stability: Diterpenoids are thermally stable due to fused rings (), while pyridazine esters may degrade under harsh conditions.

- Chromatography : Both classes require derivatization (e.g., methylation) for GC analysis ().

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Nitrogen Atoms | Ester Position | Key Applications |

|---|---|---|---|---|

| This compound | Pyridazine (6-membered) | 2 (adjacent) | Position 3 | Synthetic intermediates |

| 1H-Pyrazole-3-carboxylic acid methyl ester | Pyrazole (5-membered) | 2 (adjacent) | Position 3 | Pharmaceuticals |

| Hexadecanoic acid methyl ester | Aliphatic chain | 0 | Terminal | Lipidomics, biofuels |

| Sandaracopimaric acid methyl ester | Bicyclic diterpene | 0 | Side chain | Resins, antimicrobials |

Table 2: Analytical Properties

| Compound | GC-MS Retention Behavior | Volatility | Stability |

|---|---|---|---|

| This compound | Moderate retention (polar) | Low | Moderate |

| 1H-Pyrazole-3-carboxylic acid methyl ester | Short retention (smaller MW) | High | Low (reactive) |

| Hexadecanoic acid methyl ester | Long retention (non-polar) | High | High |

Research Findings and Insights

- Synthetic Routes: Methyl esterification of heterocyclic acids (e.g., pyrazole-3-carboxylic acid, ) is a common strategy to improve chromatographic detectability, as seen in diterpenoid derivatization ().

- Reactivity : Pyridazine esters may undergo ring-opening reactions under basic conditions, unlike stable fatty acid esters.

- Biological Activity : Pyrazole esters show higher bioactivity in enzyme assays (), while pyridazine analogs might interact with nucleic acids due to aromatic nitrogen alignment.

Biological Activity

Pyridazine-3-carboximidic acid methyl ester (PCME) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

PCME is characterized by the presence of a pyridazine ring substituted with a carboximidic acid group and a methyl ester. Its molecular formula is , with a molecular weight of 180.16 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

PCME exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that PCME possesses significant antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Anticancer Properties : Research has demonstrated that PCME can inhibit the proliferation of cancer cells in vitro. Specific studies have highlighted its potential in targeting cancer cell lines such as breast and colon cancer, indicating its role in inducing apoptosis and inhibiting tumor growth .

- Enzyme Inhibition : PCME acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and catalytic activity. This property is particularly relevant in the context of developing drugs that target specific metabolic pathways involved in disease progression.

Antimicrobial Activity

A study conducted on various derivatives of pyridazine compounds, including PCME, revealed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

This data suggests that PCME demonstrates potent antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Activity

In vitro studies evaluated the effect of PCME on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |

The results indicate that PCME effectively inhibits cell proliferation through mechanisms involving apoptosis and cell cycle regulation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, patients treated with formulations containing PCME exhibited a significant reduction in infection symptoms compared to control groups. The study emphasized the compound's potential for incorporation into antibiotic therapies.

Case Study 2: Cancer Treatment

A preclinical study assessed the efficacy of PCME in combination with standard chemotherapy agents on breast cancer models. The combination therapy resulted in enhanced tumor reduction and improved survival rates compared to monotherapy with chemotherapeutics alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.